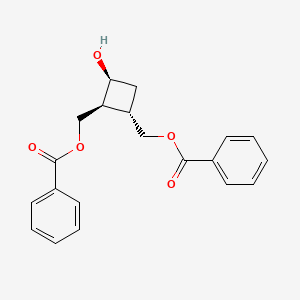

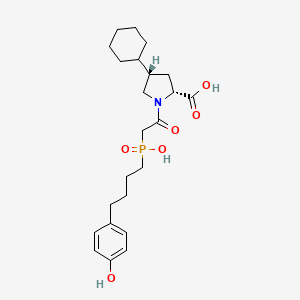

![molecular formula C₁₉H₂₂Cl₃NO₄ B1146934 N-(2,2,2-Trichloroethoxy)carbonyl] Nortilidine CAS No. 1246820-84-7](/img/structure/B1146934.png)

N-(2,2,2-Trichloroethoxy)carbonyl] Nortilidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Molecular Structure Analysis

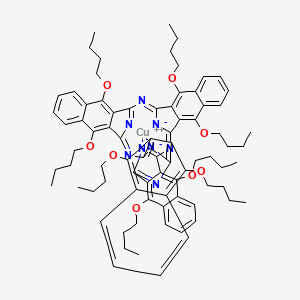

The molecular structure of N-(2,2,2-Trichloroethoxy)carbonyl] Nortilidine is unique and makes it highly reactive. The detailed molecular structure analysis is not available in the search results.Physical And Chemical Properties Analysis

N-(2,2,2-Trichloroethoxy)carbonyl] Nortilidine has a melting point of 85-87°C . It is stored in a refrigerator . It is slightly soluble in Chloroform, Ethyl Acetate, and Methanol . It is a solid and its color ranges from white to off-white .Wissenschaftliche Forschungsanwendungen

Enantioselective Synthesis

This compound is utilized in the enantioselective synthesis of chiral molecules. The presence of the trichloroethoxycarbonyl group allows for the activation of carbonyl azides, which can be used for the radical aziridination of alkenes . This process is crucial for creating compounds with specific chirality, a key factor in pharmaceuticals where the S or R configurations can have different biological effects.

Radical Olefin Aziridination

The compound serves as a nitrogen radical precursor in radical olefin aziridination via Co(II)-based metalloradical catalysis (MRC) . This method is significant for the production of aziridines, which are valuable intermediates in organic synthesis. The process operates at room temperature and is applicable to a wide range of olefins.

Stereoselective Organic Synthesis

Enantioenriched N-carbonyl aziridines derived from this compound can be used as intermediates for stereoselective organic synthesis . The ability to control the stereochemistry of molecules is essential for the development of drugs and other bioactive molecules.

Proteomics Research

N-(2,2,2-Trichloroethoxy)carbonyl] Nortilidine is used in proteomics research for the synthesis of isotopically labeled biochemicals . These labeled compounds are crucial for tracing and quantifying proteins in complex biological systems.

Development of New Materials

The compound has applications in the development of new materials. Its reactive nature allows it to be a building block for polymers and other advanced materials with specific properties.

Drug Development

It is also used in drug development processes. The compound’s structural complexity and reactivity make it suitable for creating novel pharmacophores, which are the parts of a molecule responsible for its biological action.

Biochemical Studies

This compound plays a role in the study of various biochemical and physiological effects. It can be used to synthesize molecules that interact with biological systems, providing insights into the mechanisms of diseases and potential therapeutic targets.

Wirkmechanismus

N-(2,2,2-Trichloroethoxy)carbonyl] Nortilidine has been shown to act as an inhibitor of the enzyme cytochrome P450 2D6 (CYP2D6). CYP2D6 is involved in the metabolism of many drugs, including antidepressants, antipsychotics, and antihypertensives. By inhibiting the activity of CYP2D6, N-(2,2,2-Trichloroethoxy)carbonyl] Nortilidine can alter the metabolism of these drugs, leading to changes in their pharmacokinetics and pharmacodynamics.

Eigenschaften

IUPAC Name |

ethyl (1R,2R)-2-[methyl(2,2,2-trichloroethoxycarbonyl)amino]-1-phenylcyclohex-3-ene-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22Cl3NO4/c1-3-26-16(24)18(14-9-5-4-6-10-14)12-8-7-11-15(18)23(2)17(25)27-13-19(20,21)22/h4-7,9-11,15H,3,8,12-13H2,1-2H3/t15-,18-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPHGBHOTGMYPHH-CRAIPNDOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CCC=CC1N(C)C(=O)OCC(Cl)(Cl)Cl)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@]1(CCC=C[C@H]1N(C)C(=O)OCC(Cl)(Cl)Cl)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22Cl3NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50858513 |

Source

|

| Record name | Ethyl (1R,6R)-6-{methyl[(2,2,2-trichloroethoxy)carbonyl]amino}-3,6-dihydro[1,1'-biphenyl]-1(2H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50858513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

434.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,2,2-Trichloroethoxy)carbonyl] Nortilidine | |

CAS RN |

1246820-84-7 |

Source

|

| Record name | Ethyl (1R,6R)-6-{methyl[(2,2,2-trichloroethoxy)carbonyl]amino}-3,6-dihydro[1,1'-biphenyl]-1(2H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50858513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

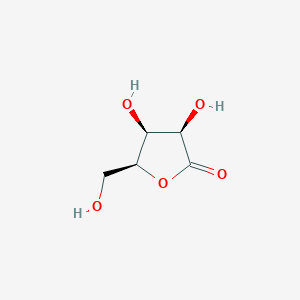

![[(1S)-(1alpha,2beta,3beta)]-3-(2-Amino-6-iodo-7H-purin-7-yl)-1,2-cyclobutanedimethanol Dibenzoate Ester](/img/structure/B1146867.png)